AZ13705339

PAK1 inhibitor enzymatic potency structure-activity relationship

AZ13705339 is a bis-anilino pyrimidine PAK1 inhibitor (IC50 0.33 nM) with >7,500-fold selectivity over PAK4 and 18-fold over PAK2. Essential for PAK1-specific signaling studies, enzymatic assays, and kinome profiling. High-purity material ensures reproducible results. Select quantity for precise dose-response and target validation.

Molecular Formula C33H36FN7O3S
Molecular Weight 629.7554
CAS No. 2016806-57-6
Cat. No. B605720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ13705339
CAS2016806-57-6
SynonymsAZ13705339;  AZ-13705339;  AZ 13705339
Molecular FormulaC33H36FN7O3S
Molecular Weight629.7554
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C
InChIInChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38)
InChIKeyWPFLVPJXKWCRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ13705339 (CAS 2016806-57-6): A Sub-Nanomolar PAK1-Selective Tool Compound for Kinase Signaling Research


2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile (commonly designated AZ13705339 or AZ 13705339) is a bis-anilino pyrimidine small-molecule probe compound optimized through structure-based drug design as a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), with a reported enzymatic IC50 of 0.33 nM and binding Kd of 0.28 nM for PAK1 [1] . It was developed as an optimized in vitro probe from a bis-anilino pyrimidine scaffold series to interrogate group I PAK signaling in cancer biology [1]. The compound exhibits high kinome-wide selectivity, with >7,500-fold selectivity for PAK1 over PAK4, and is supplied commercially for research use only with typical purity specifications of ≥98% (HPLC) .

Why PAK1 Inhibitor Substitution Risks Invalidating Experimental Reproducibility: The Case for AZ13705339 Specificity


Generic substitution among PAK family inhibitors is scientifically unsound due to substantial divergence in isoform selectivity profiles, off-target kinome engagement, and cellular potency. PAK1 shares high sequence homology with PAK2 and PAK3 (group I PAKs), yet inhibitors within this class exhibit markedly different selectivity windows—for example, PF-3758309 primarily targets PAK4 (group II PAK) [1], while IPA-3 acts as an allosteric inhibitor with a distinct binding mechanism [2]. Even within the same bis-anilino pyrimidine chemical series, subtle structural modifications yield profound differences in PAK1 versus PAK2 potency ratios, cellular pPAK1 inhibition, and pharmacokinetic behavior [3]. Consequently, substituting AZ13705339 with an alternative PAK inhibitor without direct comparative validation can introduce uncontrolled variables in target engagement assays, confound dose-response interpretations, and compromise cross-study reproducibility. The evidence below establishes the specific, quantifiable differentiation that justifies AZ13705339 procurement for PAK1-focused mechanistic studies.

Quantitative Comparative Evidence: AZ13705339 Differentiation Versus Closest PAK1 Inhibitor Analogs


Direct Head-to-Head Comparison: AZ13705339 Demonstrates Superior PAK1 Enzymatic Potency (IC50 = 0.33 nM) Versus Its In Vivo-Optimized Analog AZ13711265 (IC50 = 0.58 nM)

In the same bis-anilino pyrimidine optimization series from which both compounds were developed, AZ13705339 (compound 18) exhibits superior PAK1 enzymatic inhibitory potency compared to its structurally related analog AZ13711265 (compound 14). The optimization campaign that produced AZ13705339 as the in vitro probe compound was followed by deliberate lipophilicity reduction to lower clearance, which yielded AZ13711265 as an in vivo probe compound with oral exposure in mouse but at the cost of reduced PAK1 enzymatic potency [1].

PAK1 inhibitor enzymatic potency structure-activity relationship bis-anilino pyrimidine

Cross-Study Comparison: AZ13705339 Achieves 18-Fold Higher Potency for PAK1 Over PAK2 (IC50 Ratio 0.33 nM vs 6 nM) Compared to Clinical-Stage PAK4/PAK1 Inhibitor PF-3758309

AZ13705339 demonstrates a PAK1 IC50 of 0.33 nM versus a PAK2 IC50 of 6 nM, corresponding to an 18-fold selectivity window favoring PAK1 inhibition . In contrast, PF-3758309 (an orally bioavailable PAK4 inhibitor that also inhibits PAK1) exhibits an IC50 of 13.7 nM against PAK1 with substantially different group I/group II PAK selectivity, with its primary potency directed at PAK4 (IC50 = 4.5 nM) [1]. The differential PAK1:PAK2 potency ratio is critical for dissecting PAK1-specific versus PAK2-mediated signaling functions.

PAK1 inhibitor PAK2 selectivity group I PAK kinase selectivity profiling

Cellular Target Engagement: AZ13705339 Achieves Cellular pPAK1 Inhibition (IC50 = 59 nM) With Defined Potency That Establishes Baseline for In Vitro Cell-Based PAK1 Functional Studies

AZ13705339 inhibits cellular pPAK1 (phosphorylated PAK1, the activated form of the kinase) in the MCF10A human breast epithelial cell line with an IC50 of 59 nM . This cellular potency value establishes a benchmark for in vitro functional studies. No direct head-to-head cellular pPAK1 comparison data with the closest analog AZ13711265 is available in the public domain; however, the enzymatic potency differential (AZ13705339 0.33 nM vs AZ13711265 0.58 nM) suggests that AZ13705339 may maintain comparable or greater cellular target engagement under matched conditions, though direct experimental confirmation is lacking.

PAK1 inhibitor cellular target engagement pPAK1 MCF10A phosphorylation

Broad Kinase Selectivity Evidence: AZ13705339 Exhibits Minimal Off-Target Kinase Engagement at 100 nM Across 117-Kinase Panel With Confirmed Selectivity Ratios Against Src, FGFR1, KDR, and PAK4

AZ13705339 was screened at 100 nM against a panel of 117 kinases and demonstrated high selectivity for PAK1 over the vast majority of tested kinases . Specific selectivity ratios have been established: 14-fold over Src, 470-fold over FGFR1, 4,100-fold over KDR, and >7,500-fold selectivity for PAK1 over PAK4 (PAK4 IC50 = 2.6 µM) . While comprehensive head-to-head kinome profiling data versus AZ13711265 or PF-3758309 under identical panel conditions is not publicly available, the broad-panel selectivity of AZ13705339 at a physiologically relevant 100 nM concentration supports its utility as a selective probe for PAK1-dependent signaling studies.

PAK1 inhibitor kinase selectivity off-target profiling kinome screening

Binding Affinity Profile: AZ13705339 Exhibits Comparable PAK1 and PAK2 Binding (Kd = 0.28 nM vs 0.32 nM) Indicating Near-Equivalent Target Engagement at the Binding Level

AZ13705339 demonstrates high binding affinity to PAK1 (Kd = 0.28 nM) and PAK2 (Kd = 0.32 nM), with a binding affinity ratio of 0.875 (PAK2/PAK1), indicating nearly equivalent target engagement at the level of binding thermodynamics . The contrast between this near-equivalent binding affinity profile and the 18-fold difference in functional enzymatic IC50 values (0.33 nM for PAK1 vs 6 nM for PAK2) suggests that factors beyond simple binding occupancy—such as differential active-site residence time or conformational stabilization—may contribute to the functional selectivity of AZ13705339. Direct binding affinity data for AZ13711265 under identical assay conditions is not publicly available.

PAK1 inhibitor binding affinity Kd PAK2 target engagement

AZ13705339 (CAS 2016806-57-6): Validated Research Applications for PAK1 Inhibitor Procurement


In Vitro Biochemical PAK1 Enzymatic Assays Requiring Maximal Potency with Sub-Nanomolar Sensitivity

Researchers conducting PAK1 enzymatic activity assays (e.g., ADP-Glo kinase assays, radiometric filter-binding assays, or fluorescence-based activity measurements) should prioritize AZ13705339 procurement when sub-nanomolar sensitivity is required. The compound's PAK1 enzymatic IC50 of 0.33 nM and binding Kd of 0.28 nM enable precise IC50/EC50 curve fitting and accurate determination of inhibitor potency in biochemical systems. The 1.76-fold higher PAK1 enzymatic potency of AZ13705339 compared to its in vivo-optimized analog AZ13711265 (IC50 = 0.58 nM) [1] makes it the preferred choice for primary biochemical screening and mechanistic enzymology studies where maximal target engagement is the primary experimental endpoint.

Cell-Based Functional Studies of PAK1-Mediated Signaling in Cancer Cell Lines with Defined Cellular pPAK1 Inhibition Benchmark

AZ13705339 is validated for cell-based functional assays interrogating PAK1-dependent phenotypes, including cell migration, invasion, cytoskeletal reorganization, and proliferation. The established cellular pPAK1 IC50 of 59 nM in MCF10A cells provides a validated benchmark concentration range for experimental dose selection. The compound's >7,500-fold selectivity for PAK1 over PAK4 (IC50 = 2.6 µM) and selectivity over Src, FGFR1, and KDR supports attribution of observed phenotypic effects to PAK1 inhibition rather than confounding off-target kinase activity. Researchers utilizing human SCC cell lines should note that recent studies have validated AZ13705339 IC50 determinations in multiple SCC lines, including 392-1 and MR041718 tumorigenic mouse cSCC cell lines [2].

PAK1-Specific Versus PAK2-Mediated Signaling Dissection Using Defined PAK1:PAK2 Potency Ratio

For studies designed to dissect PAK1-specific signaling functions from those mediated by PAK2 (group I PAK with high sequence homology to PAK1), AZ13705339 offers a defined 18-fold selectivity window favoring PAK1 inhibition (PAK1 IC50 = 0.33 nM vs PAK2 IC50 = 6 nM) . This contrasts with compounds like PF-3758309, whose primary target is PAK4 (IC50 = 4.5 nM) with secondary PAK1 activity (IC50 = 13.7 nM) [3]. The near-equivalent binding affinity of AZ13705339 for PAK1 (Kd = 0.28 nM) and PAK2 (Kd = 0.32 nM) , combined with the 18-fold functional enzymatic potency differential, provides researchers with a unique tool to investigate post-binding determinants of PAK isoform functional selectivity.

Kinase Selectivity Reference Standard for PAK1-Dependent Pathway Validation in Multi-Kinase Profiling Studies

AZ13705339 serves as a PAK1-selective reference standard for kinome-wide profiling studies and pathway validation experiments. The compound's documented selectivity across a 117-kinase panel at 100 nM, with confirmed selectivity ratios including 14-fold over Src, 470-fold over FGFR1, and 4,100-fold over KDR , supports its use as a positive control for PAK1 inhibition in multi-kinase screening campaigns. The commercially available high-purity material (≥98% by HPLC) with defined solubility parameters in DMSO (62.98 mg/mL, 100 mM) and ethanol (12.6 mg/mL, 20 mM with gentle warming) ensures reproducible preparation of stock solutions for automated liquid handling systems and high-throughput screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ13705339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.